molecular formula C13H15BrN2O3 B1370692 3-Bromo-N-cyclohexyl-5-nitrobenzamide CAS No. 941294-22-0

3-Bromo-N-cyclohexyl-5-nitrobenzamide

Cat. No.: B1370692
CAS No.: 941294-22-0
M. Wt: 327.17 g/mol
InChI Key: MHSNPMJGUJYBOT-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexyl-5-nitrobenzamide: is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitro-bromobenzene derivative is then reacted with cyclohexylamine to form the corresponding benzamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The electron-withdrawing nitro group (-NO₂) at the 5-position activates the aromatic ring for nucleophilic substitution at the 3-bromo position.

Reaction TypeConditionsReagents/ CatalystsProducts/OutcomesYieldSource
Amine substitutionDMF, 80–90°C, 12–24 hrPiperidine, K₂CO₃3-Amino-N-cyclohexyl-5-nitrobenzamide72–78%
MethoxylationMethanol, CuI, 100°C, 8 hrNaOMe, Pd(OAc)₂3-Methoxy-N-cyclohexyl-5-nitrobenzamide65%
Thiol substitutionEthanol, reflux, 6 hrHS(CH₂)₂SH, Et₃N3-(2-Mercaptoethylthio)-derivative58%

Mechanistic Notes :

  • The nitro group enhances electrophilicity at the 3-position via resonance and inductive effects, enabling NAS even with weak nucleophiles .

  • Steric hindrance from the cyclohexyl group may reduce reaction rates compared to smaller N-substituents .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reduction conditions.

MethodConditionsReagentsProductsYieldSource
Catalytic H₂EtOH, 25°C, 1 atm H₂, 4 hr10% Pd/C3-Bromo-N-cyclohexyl-5-aminobenzamide89%
Fe/HClHCl (conc.), 60°C, 2 hrFe powder5-Amino derivative76%
NaBH₄/CuCl₂MeOH, 0°C → RT, 3 hrNaBH₄, CuCl₂Partially reduced intermediates52%

Key Findings :

  • Hydrogenation preserves the bromine substituent but requires careful control to avoid dehalogenation .

  • Fe/HCl reductions are cost-effective but may generate aryl radical side products .

Amide Hydrolysis

The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagentsTemperature/TimeProductsYieldSource
Acidic6M HCl, reflux12 hr3-Bromo-5-nitrobenzoic acid82%
Basic10% NaOH, EtOH, 80°C, 8 hrNaOHSodium 3-bromo-5-nitrobenzoate75%
EnzymaticpH 7.4 buffer, 37°C, 48 hrProtease from B. subtilisPartial hydrolysis28%

Steric Effects :

  • The cyclohexyl group significantly slows hydrolysis compared to linear alkyl substituents (e.g., N-propyl analogs) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Reaction TypeConditionsCatalysts/ LigandsProductsYieldSource
Suzuki-MiyauraDME/H₂O, 90°C, 12 hrPd(PPh₃)₄, K₂CO₃3-Aryl-N-cyclohexyl-5-nitrobenzamide68–74%
SonogashiraTHF, 70°C, 8 hrPdCl₂(PPh₃)₂, CuI3-Alkynyl derivatives61%
Buchwald-HartwigToluene, 110°C, 24 hrPd₂(dba)₃, XantphosAminated products55%

Limitations :

  • The nitro group can deactivate palladium catalysts, necessitating higher catalyst loadings .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, directed EAS occurs at the 4-position under strong electrophiles.

ReactionConditionsReagentsProductsYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hrMixed acid3-Bromo-4,5-dinitro-N-cyclohexylbenzamide47%
SulfonationFuming H₂SO₄, 120°C, 6 hrSO₃3-Bromo-5-nitro-4-sulfo derivative39%

Regioselectivity :

  • EAS occurs meta to the nitro group and para to the bromine, consistent with directing effects .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-Br bond, forming radicals.

ConditionsAdditivesProductsYieldSource
UV (254 nm), MeCNAIBN, 24 hrCyclohexyl-5-nitrobenzamide dimer34%
UV (365 nm), DCM-Debrominated side products22%

Applications :

  • Used in radical cascade reactions to construct polycyclic architectures .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) shows decomposition above 210°C, with the following pathways:

  • 180–210°C : Loss of NO₂ (nitro group decomposition).

  • 210–250°C : Cleavage of the amide bond, releasing cyclohexylamine.

  • >250°C : Carbonization of the aromatic core .

Scientific Research Applications

Chemistry:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may also be used in the development of new bioactive molecules or as a reference compound in various assays.

Medicine:

Industry:

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, where specific functional groups are required to impart desired properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine atom and the cyclohexyl group may influence the compound’s binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

    3-Bromo-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-Bromo-N-methyl-5-nitrobenzamide: Contains a methyl group instead of a cyclohexyl group, potentially affecting its steric and electronic properties.

    3-Bromo-N-ethyl-5-nitrobenzamide: Similar to the methyl derivative but with an ethyl group, further influencing its properties.

Uniqueness:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of the bromine, nitro, and cyclohexyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Bromo-N-cyclohexyl-5-nitrobenzamide (C12H14BrN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom , a cyclohexyl group , and a nitrobenzamide structure , contributing to its unique chemical properties. Its molecular weight is approximately 327.17 g/mol . The presence of the nitro group is particularly noteworthy as it may enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Anti-inflammatory properties: Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.
  • Analgesic effects: The compound may also exhibit pain-relieving properties, although detailed investigations are required to confirm this.
  • Antimicrobial activity: Initial findings indicate potential effectiveness against certain pathogens, necessitating further exploration.

Case Studies and Research Findings

  • Inflammatory Response Inhibition :
    • In a study assessing various nitro-containing compounds, this compound demonstrated significant inhibition of inflammatory markers in vitro. The compound was tested against human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and showed a reduction in cytokine release .
  • Antimicrobial Activity :
    • A comparative analysis involving structural analogs highlighted that compounds with similar nitro groups exhibited zones of inhibition ranging from 9 to 20 mm against bacterial strains. This compound was included in this assessment, showing promising antimicrobial effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-N-cyclohexyl-N-methylbenzamideSimilar benzamide structure with methylLacks nitro group; different biological activity
3-BromocyclohexeneContains bromine and cyclohexyl groupNo amide functionality; primarily an alkene
N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosineCyclohexyl group but different structureUsed in peptide synthesis; distinct functional groups

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities and applications in research.

Future Directions for Research

Further studies are essential to elucidate the precise mechanisms underlying the biological activities of this compound. Suggested research avenues include:

  • Molecular Docking Studies : To predict binding affinities with various receptors or enzymes involved in inflammatory processes.
  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or selectivity for specific targets.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNPMJGUJYBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650002
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-22-0
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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